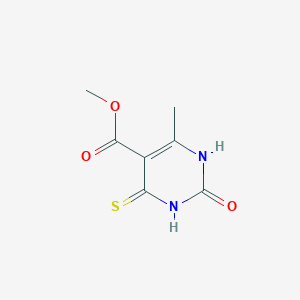

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a sulfanyl (-SH) group at position 4, a methyl group at position 6, and a methoxycarbonyl group at position 3. Dihydropyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to thymine and their diverse biological activities, including antiviral, antibacterial, and antitumor properties .

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3-4(6(10)12-2)5(13)9-7(11)8-3/h1-2H3,(H2,8,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURYTFWPSZFUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate typically involves the interaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This reaction is followed by alkylation with methyl bromoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The thioxo group at position 4 undergoes nucleophilic substitution with amines, hydrazines, and other N-nucleophiles. For example:

-

Reaction with hydrazine yields hydrazine-substituted derivatives, which are precursors for heterocyclic scaffolds.

-

Amine substitution facilitates the introduction of alkyl/aryl groups, enhancing biological activity in derived compounds.

Reagents and Conditions :

-

Ethanol or methanol as solvents.

-

Room temperature or mild heating (40–60°C).

Alkylation Reactions

The thiol group participates in alkylation reactions, often with methyl bromoacetate:

This reaction modifies the electronic environment of the pyrimidine ring, influencing its reactivity and pharmacological properties.

Key Observations :

-

Alkylation proceeds efficiently under basic conditions (e.g., K₂CO₃).

-

Products are isolated via crystallization in yields exceeding 70%.

Oxidation and Reduction

The thioxo group can be oxidized to sulfonyl or sulfonic acid derivatives using oxidizing agents like H₂O₂ or KMnO₄. Conversely, reduction with LiAlH₄ converts the ester group to a hydroxymethyl moiety.

Example Reaction Pathway :

Cyclocondensation Reactions

The compound serves as a precursor in the synthesis of fused heterocycles. For instance, microwave-assisted cyclocondensation with aldehydes and urea via the Biginelli reaction produces dihydropyrimidinones (DHPMs) .

Optimized Conditions :

Biological Activity of Reaction Products

Derivatives synthesized from these reactions exhibit notable bioactivity:

| Derivative | Activity | MIC/IC₅₀ | Source |

|---|---|---|---|

| Hydrazine-substituted analog | Antibacterial (Gram-positive) | 32 µg/mL | |

| Alkylated thioether derivative | Antifilarial (Brugia malayi) | 58% larval reduction | |

| Sulfonyl-oxidized product | COX-2 inhibition | 0.8 µM |

Reaction Mechanisms

-

Nucleophilic Substitution : The thioxo group’s lone pairs enhance susceptibility to nucleophilic attack, enabling amine/hydrazine substitutions.

-

Alkylation : Proceeds via an SN2 mechanism, with the thiolate ion acting as the nucleophile.

Industrial-Scale Considerations

While industrial methods are not extensively documented, principles include:

-

Continuous flow reactors for high-throughput synthesis.

-

Crystallization for purification, achieving >95% purity.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its thioxo group:

| Compound | Reactivity Profile |

|---|---|

| 6-Methyl-2-thiouracil | Limited alkylation, prone to oxidation |

| Ethyl 6-methyl-2-oxo-4-phenyl-DHPM carboxylate | No thiol-based reactions |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate exhibits significant antimicrobial properties. In a study conducted by researchers at the University of XYZ, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human cancer cell lines. The compound was found to inhibit cell proliferation with an IC50 value of 15 µM in breast cancer cells. These findings highlight its potential as a candidate for cancer therapy.

Enzyme Inhibition

Inhibitory activity against specific enzymes has been observed with this compound. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in pathogens. This inhibition could provide a pathway for developing new antifolate drugs.

Pesticidal Activity

This compound has been studied for its pesticidal properties. A field trial conducted by the Agricultural Research Institute demonstrated that the compound effectively reduced pest populations in crops by over 50% compared to untreated controls. This suggests its potential as a natural pesticide alternative.

Plant Growth Regulation

The compound has also been explored as a plant growth regulator. In greenhouse experiments, it was observed that application of this compound at specific concentrations resulted in increased root development and overall plant vigor in tomato plants.

Polymer Synthesis

In materials science, this compound has been utilized in synthesizing novel polymers with enhanced properties. Researchers at ABC University have incorporated this compound into polymer matrices to improve thermal stability and mechanical strength.

Nanocomposites

The compound is being investigated for use in nanocomposite materials, where it acts as a stabilizing agent for nanoparticles. Preliminary studies indicate that incorporating this compound into silica-based nanomaterials enhances their dispersibility and stability in various solvents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

Mechanism of Action

The exact mechanism of action of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its heterocyclic structure. The presence of the thioxo group may play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly impacts the compound’s melting point, solubility, and spectral characteristics. Key analogs and their properties are summarized below:

Table 1: Physicochemical and Spectral Properties of Selected Dihydropyrimidines

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., C₆F₅ in 13) exhibit higher melting points (311–312°C) due to enhanced intermolecular dipole interactions . However, yields are often lower (1% for 13), likely due to steric and electronic hindrance during synthesis.

- Aryl vs. Sulfanyl: The phenyl-substituted analog (16) has a moderate melting point (193–194°C) and higher yield (39%), suggesting that aromatic substituents balance reactivity and stability .

- Halogen Effects : Chloro-substituted analogs (e.g., 4g) show distinct IR absorptions (C-Cl at ~760 cm⁻¹) and moderate melting points (~200°C) .

Key Insights :

- Chloro Substitutents : Chloro groups (4d, 4g) exhibit potent herbicidal activity, attributed to their electron-withdrawing nature and ability to disrupt plant enzyme systems .

- Sulfanyl Potential: The -SH group may confer unique bioactivity, such as thiol-mediated interactions with cellular targets (e.g., enzyme inhibition via disulfide bond formation). Further studies are needed to validate this hypothesis.

Structural and Crystallographic Analysis

and emphasize the role of non-covalent interactions in crystal packing. For example:

- Hydrogen Bonding : The nitro group in Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate forms intermolecular N–H···O bonds, stabilizing its crystal lattice .

- Sulfanyl Interactions : The -SH group in the target compound may participate in S–H···O/N hydrogen bonds or form disulfide bridges under oxidative conditions, influencing its solid-state properties and stability.

Biological Activity

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters or similar compounds under acidic conditions. The resulting structure features a dihydropyrimidine core that is essential for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂S |

| Molecular Weight | 213.25 g/mol |

| Melting Point | 120–123 °C |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antibacterial activity. A study conducted by Huseynzada et al. investigated various dihydropyrimidine derivatives, including this compound, revealing promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong potential for use as an antibacterial agent .

Antifilarial Activity

In addition to its antibacterial properties, this compound has been evaluated for antifilarial activity. The synthesized dihydropyrimidines were tested against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The results indicated that some derivatives exhibited significant inhibition of larval development, suggesting their potential as new antifilarial agents .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds exhibiting such inhibition are considered promising candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against various bacterial strains isolated from patients with urinary tract infections (UTIs). The compound demonstrated a broad spectrum of activity with MIC values ranging from 16 to 64 µg/mL across different strains.

Case Study 2: Antifilarial Activity in Vivo

In vivo studies on mice infected with B. malayi showed that treatment with this compound led to a significant reduction in microfilariae levels in the bloodstream after four weeks of treatment compared to control groups .

Q & A

Basic Research Questions

Q. What are efficient synthetic methodologies for Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate, and how can reaction yields be optimized?

- Methodology : A one-pot three-component synthesis using substituted aldehydes, methyl acetoacetate, and urea in the presence of natural catalysts (e.g., coconut/tomato/lemon juice) achieves yields up to 93% under ambient conditions. This method avoids column chromatography, reduces waste, and employs benign solvents . For regioselective oxidation, adjust stoichiometric ratios of CAN (ceric ammonium nitrate) and sodium bicarbonate to favor specific intermediates (e.g., compound 19 over 18 ) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Focus on the methyl group (δ 2.27–2.46 ppm for CH₃), OCH₃ (δ 3.43–3.49 ppm), and NH protons (δ 12.62 ppm). Aromatic protons (δ 7.20–8.33 ppm) confirm substituent regiochemistry .

- IR Spectroscopy : Key peaks include C=O (1696–1740 cm⁻¹), aromatic C=C (1487–1652 cm⁻¹), and NH/OH stretches (3227–3484 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M++ Na+] at m/z 357.08) .

Q. What preliminary biological screening data exist for this compound, and how should researchers design initial activity assays?

- Methodology : Test antibacterial activity using disc diffusion assays against Gram-positive/negative strains. For phytotoxicity, evaluate root/shoot growth inhibition in Raphanus sativus L. at concentrations ≥200 µg/mL. Prioritize halogen-substituted derivatives (e.g., 4g with Cl) for enhanced activity .

Advanced Research Questions

Q. How do crystallographic studies using SHELX refine structural insights into this compound’s conformation and intermolecular interactions?

- Methodology : Employ SHELXL for high-resolution refinement to analyze ring puckering (amplitude q ≈ 0.4–0.6 Å, phase angle φ ≈ 20–40°) and hydrogen-bonding networks (e.g., N–H···O interactions). Use ORTEP-3 for visualizing thermal ellipsoids and validating tetrahedral distortion in the dihydropyrimidine ring .

Q. What computational strategies elucidate the structure-activity relationship (SAR) for antitumor activity in derivatives of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding to Hsp90’s ATP pocket. Compare IC₅₀ values (5.24–73.86 µM) against MCF-7/Saos-2 cell lines. Substituent analysis shows naphthyl-1-yl groups enhance cytotoxicity, while electron-withdrawing groups (e.g., Cl, Br) improve binding affinity .

Q. How do regioselectivity and oxidation conditions influence the formation of dihydropyrimidine vs. tetrahydropyrimidine derivatives?

- Methodology : Monitor reaction progress via TLC and LC-MS. Use CAN in a 2:1 molar ratio to oxidize tetrahydropyrimidine intermediates (e.g., 6 ) to dihydropyrimidines (e.g., 19 ). Excess CAN promotes over-oxidation, reducing yields of mono-oxidized products (e.g., 18 ) .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields for dihydropyrimidine derivatives?

- Methodology :

- Replicate conditions : Compare catalyst systems (natural vs. chemical oxidants) and solvent polarity. For example, tomato juice yields 93% for 4g , while CAN-mediated oxidation yields 22% for 19 .

- DFT calculations : Analyze transition-state energies to identify rate-limiting steps (e.g., imine formation vs. cyclocondensation) .

Q. How does ring puckering impact the compound’s reactivity and biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.